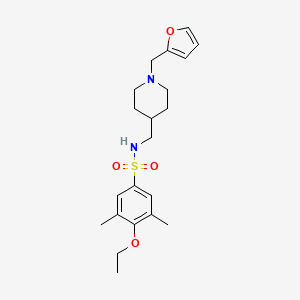

![molecular formula C17H13N3 B2729283 3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline CAS No. 1032002-06-4](/img/structure/B2729283.png)

3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

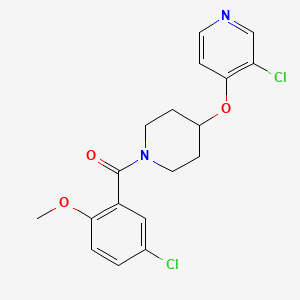

3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline is a heterocyclic compound that has been widely studied due to its potential applications in the field of medicinal chemistry. This compound belongs to the family of pyrazoloquinolines and has been found to exhibit various biological activities, including anti-inflammatory, antitumor, and antimicrobial properties.

Wissenschaftliche Forschungsanwendungen

Optical Properties and Quantum Chemical Simulations

- Research shows that 1H-pyrazolo[3,4-b]quinoline derivatives exhibit distinct optical properties. Quantum chemical analysis using PM3 and AM1 methods reveals similarities and variations in absorption spectra of these compounds, which are influenced by substituent groups. These findings are significant in the field of optics and materials science (Koścień et al., 2003).

Organic Light-Emitting Diodes (OLEDs)

- Pyrazoloquinoline derivatives have been studied for their potential as emitting materials in OLEDs. The research highlights how different substituents affect the electroluminescence and efficiency of these compounds, opening doors for advanced light-emitting applications (T. et al., 2001).

Green Chemistry and Synthesis Methods

- A study focuses on the eco-friendly synthesis of pyrazolo-[3,4-b]-quinoline derivatives using a microwave-assisted, multi-component protocol. This method emphasizes operational simplicity, eco-friendliness, and high selectivity, contributing to the field of green chemistry (Khumalo et al., 2019).

Synthesis and Structural Analysis

- Various methods have been developed for synthesizing pyrazolo[3,4-c]quinoline derivatives, highlighting the diverse chemical reactions and structural properties of these compounds. This research is fundamental to both organic chemistry and pharmaceutical sciences (Nagarajan & Shah, 1992).

Catalysis and Chemical Reactions

- Studies in this area explore the use of catalysts like L-proline in the synthesis of heterocyclic compounds involving pyrazoloquinoline structures. This research impacts both synthetic chemistry and catalyst development (Rajesh et al., 2011).

Biological Activities

- Pyrazolo[3,4-b]quinoline derivatives have been examined for their antimicrobial and antiviral activities. These studies are crucial for developing new pharmaceutical agents with potential therapeutic applications (Kumara et al., 2016).

Spectroscopic Studies

- Investigations into the spectroscopic characteristics of pyrazoloquinoline derivatives provide insights into their electronic structures and potential applications in materials science (Gondek et al., 2004).

Reversible Quenching of Fluorescence

- A study exploring the quenching of fluorescence in pyrazolo[3,4-b]quinoline derivatives by protonation is significant for developing fluorescent materials and understanding their interactions with acids (Mu et al., 2010).

Wirkmechanismus

Target of Action

Quinolines and quinolones, which are structurally similar to this compound, have been reported to exhibit antimicrobial, insecticidal, anti-inflammatory, antiplatelet, and antitumor activities . These activities suggest that the compound may interact with a variety of cellular targets, including enzymes, receptors, and transport proteins.

Mode of Action

It is known that quinoline derivatives can exert their effects through different mechanisms of action, such as inhibiting enzyme activity, disrupting cell membrane integrity, or interfering with dna replication . The specific interaction of 3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline with its targets and the resulting changes would depend on the nature of these targets.

Biochemical Pathways

Given the broad spectrum of bioactivities exhibited by quinoline derivatives , it can be inferred that this compound may influence multiple biochemical pathways. The downstream effects of these interactions would depend on the specific pathways involved and could include changes in cellular metabolism, signal transduction, or gene expression.

Result of Action

Based on the known activities of quinoline derivatives , potential effects could include inhibition of microbial growth, reduction of inflammation, prevention of platelet aggregation, and inhibition of tumor cell proliferation.

Eigenschaften

IUPAC Name |

3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13N3/c1-11-6-8-12(9-7-11)16-14-10-18-15-5-3-2-4-13(15)17(14)20-19-16/h2-10H,1H3,(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVOOLBYQUDFWOB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=NNC3=C2C=NC4=CC=CC=C43 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Ethyl 2-(3-benzoylthioureido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2729200.png)

![1,3-Dimethyl-7-(2-methylpropyl)-5-(2-oxo-2-piperidin-1-ylethyl)sulfanylpyrimido[4,5-d]pyrimidine-2,4-dione](/img/structure/B2729202.png)

![Thiazolo[4,5-c]pyridin-2-amine, N,N-dimethyl-](/img/structure/B2729204.png)

![4-[(3-Benzyl-4-methyl-1,3-thiazol-2-ylidene)amino]-1,5-dimethyl-2-phenylpyrazol-3-one](/img/structure/B2729211.png)

![8-chloro-2-isonicotinoyl-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2729214.png)

![3-phenyl-N-{2-[2-(1H-pyrazol-1-yl)ethoxy]ethyl}-2,1-benzoxazole-5-carboxamide](/img/structure/B2729215.png)

![N-((2-(2-chlorophenyl)-4-methylthiazol-5-yl)methyl)-2-(6-methyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide](/img/structure/B2729217.png)

![5-[1-Amino-2-(2,4-dichlorophenoxy)ethylidene]-2,2-dimethyl-1,3-dioxane-4,6-dione](/img/structure/B2729218.png)